6-(Naphthalen-2-yl)pyridin-2-amine
Overview
Description
6-(Naphthalen-2-yl)pyridin-2-amine is a chemical compound characterized by its unique structure, which includes a naphthalene ring attached to a pyridine ring
Preparation Methods
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and control over reaction parameters. The use of automated systems for the addition of reagents and precise temperature control can optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-(Naphthalen-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as naphthalenequinone derivatives.
Reduction: Reduction reactions can lead to the formation of naphthalene derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are employed.
Major Products Formed:
Oxidation Products: Naphthalenequinone derivatives.
Reduction Products: Reduced naphthalene derivatives.
Substitution Products: Substituted naphthalene derivatives with various functional groups.
Scientific Research Applications
6-(Naphthalen-2-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 6-(Naphthalen-2-yl)pyridin-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to bacterial cell death. In anticancer research, it may interfere with cellular signaling pathways that regulate cell growth and proliferation.
Comparison with Similar Compounds
2-(Naphthalen-2-yl)pyridin-2-amine: Similar structure but different position of the amino group.
6-(Naphthalen-2-yl)pyridin-3-amine: Different position of the amino group on the pyridine ring.
2-(Naphthalen-2-yl)pyridine: Lacks the amino group.
Uniqueness: 6-(Naphthalen-2-yl)pyridin-2-amine is unique due to its specific arrangement of the naphthalene and pyridine rings, which influences its chemical reactivity and biological activity. This arrangement allows for distinct interactions with biological targets, making it a valuable compound in research and industry.
Properties
IUPAC Name |
6-naphthalen-2-ylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c16-15-7-3-6-14(17-15)13-9-8-11-4-1-2-5-12(11)10-13/h1-10H,(H2,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPHOUYKMQNITF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC(=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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